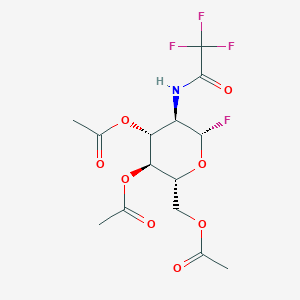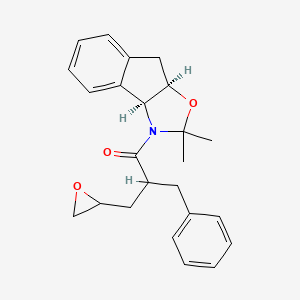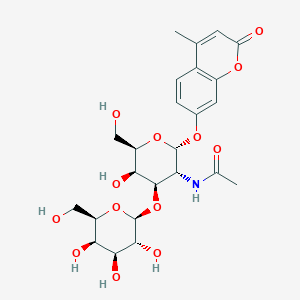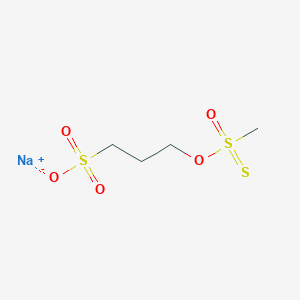
2-Trifluroacetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several key steps, including halogen exchange, alkaline hydrolysis, and condensation, starting from fluoride and ethyl bromoacetate. An efficient, one-pot synthesis method has been described, showcasing its potential as a diagnostic imaging agent due to its tumor-imaging activity (Tada et al., 1989). Another synthesis approach involves the reaction of chlorine with a suspension of D-glucal triacetate and silver monofluoride, producing a mixture of 2-chloro-2-deoxy-D-glycopyranosyl fluoride triacetates (Hall & Manville, 1969).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction and 19F magnetic resonance studies, have established the structure of related fluorinated carbohydrate compounds. These studies provide insights into the configuration and conformation of the molecules, contributing to a deeper understanding of their chemical behavior and reactivity (Campbell et al., 1969).
Chemical Reactions and Properties
The compound participates in various chemical reactions, including glycosidation and condensation, to form glycosylated derivatives and oligosaccharides. These reactions are crucial for the synthesis of diagnostic agents and biomolecules with specific biological activities. The reactivity of the compound under different conditions highlights its versatility in synthetic chemistry (Forsgren & Norberg, 1983).
Applications De Recherche Scientifique
Synthesis of Fluoroglucosaminides
A method has been developed for synthesizing 1,6-anhydro-4-deoxy-2-O-tosyl-4-fluoro-beta-D-glucopyranose, which is further processed to create various fluoroglucosaminides, including methylumbelliferyl N-acetyl-4-deoxy-4-fluoro-beta-D-glucosaminide (Markina & Voznyi, 2008).
Fluorination Processes
Research outlines a direct conversion process of D-glucal to 2-deoxy-2-fluoro-D-glucose and 2-deoxy-2-fluoro-D-mannose by reaction with fluorine, underscoring a method for preparing these compounds in moderate yields (Ido et al., 1977).
Studies on Fluorinated Carbohydrates
Studies detailing the addition of "CIF" to D-glucal triacetate have been conducted, highlighting the production of 2-chloro-2-deoxy-D-glycopyranosyl fluoride triacetates and emphasizing their structural analysis through nuclear magnetic resonance (Hall & Manville, 1969).
Glycosylation and Glycopeptide Synthesis
Glycosylation Processes
Detailed glycosylation methods have been reported, where compounds like 3,4,6-Tri-O-acetyl-D-glucose-oxazoline are utilized for O-glycosylating resin-bound peptides. These processes are critical for creating specific glycopeptides (Hollósi et al., 1991).
Synthesis of Glycosylated Derivatives
Techniques for synthesizing various glycosylated derivatives, such as 2-Deoxy-2-fluoro-β-laminaribiosyl Fluoride, have been elaborated, showcasing the creation of complex glycosyl structures and their potential applications in various fields (Scaffidi et al., 2007).
Safety And Hazards
Orientations Futures
The compound shows promise in the realm of antiviral therapeutics1. It has garnered extensive scientific scrutiny, with researchers investigating its potential utilization as an antiviral agent against formidable afflictions like influenza, HIV, and herpes1. These investigations suggest that the compound may have significant potential in future antiviral research and drug development.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a subject matter expert.
Propriétés
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4NO8/c1-5(20)24-4-8-10(25-6(2)21)11(26-7(3)22)9(12(15)27-8)19-13(23)14(16,17)18/h8-12H,4H2,1-3H3,(H,19,23)/t8-,9-,10-,11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMBPUJJIQYHPU-LZQZFOIKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)F)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)




![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)






